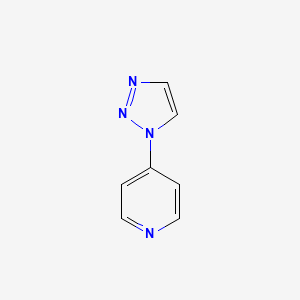
4-(1H-1,2,3-Triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-yl)pyridine typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions: 4-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of alkylated pyridine derivatives
科学的研究の応用
4-(1H-1,2,3-Triazol-1-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)pyridine varies depending on its application:
Enzyme Inhibition: As a sirtuin inhibitor, it binds to the active site of the enzyme, preventing its normal function.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets, leading to cell death.
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through nitrogen atoms in the pyridine and triazole rings, forming stable complexes.
類似化合物との比較
4-(1H-1,2,3-Triazol-1-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This compound also features triazole and pyridine rings but has two triazole groups, enhancing its coordination capabilities.
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with a different triazole isomer, affecting its chemical reactivity and applications.
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another isomer with the triazole ring attached at a different position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H6N4 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
4-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H |
InChIキー |
REJWOMWLZVYMPA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


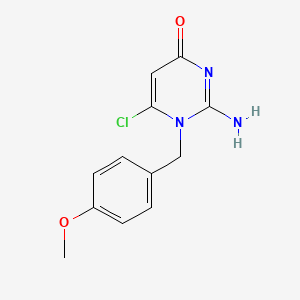

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

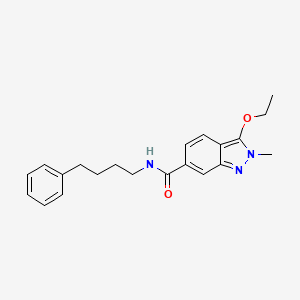
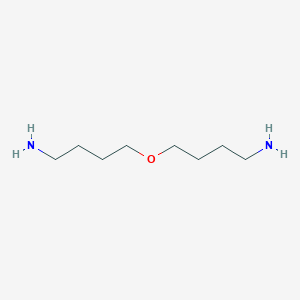
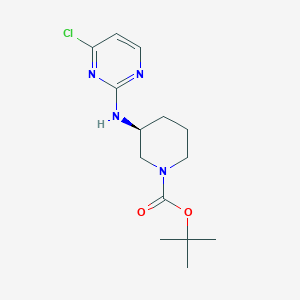
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
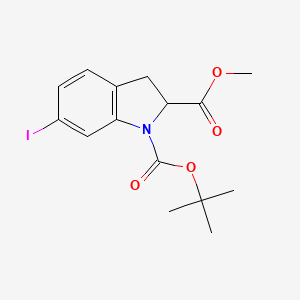
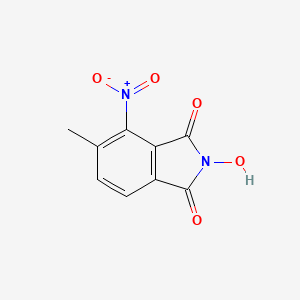
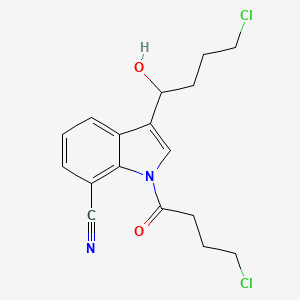
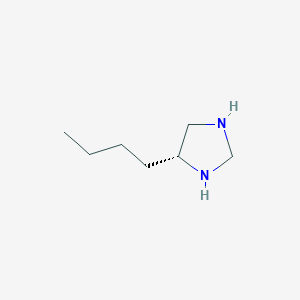

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
